molecular formula C25H25NO6 B161607 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate CAS No. 132924-49-3

1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate

Cat. No. B161607
CAS RN: 132924-49-3
M. Wt: 435.5 g/mol
InChI Key: RWWPWEQKWBEABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPAO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.

Future Directions

There are several potential future directions for research on 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the use of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate in combination with other drugs to enhance its efficacy in the treatment of cancer and other diseases. Finally, research could focus on the development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, which could lead to the production of more potent and effective compounds.

Scientific Research Applications

1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

properties

CAS RN

132924-49-3

Product Name

1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

1-benzhydryl-3-(3-methoxyphenoxy)azetidine;oxalic acid

InChI

InChI=1S/C23H23NO2.C2H2O4/c1-25-20-13-8-14-21(15-20)26-22-16-24(17-22)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19;3-1(4)2(5)6/h2-15,22-23H,16-17H2,1H3;(H,3,4)(H,5,6)

InChI Key

RWWPWEQKWBEABV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O

Canonical SMILES

COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O

synonyms

1-(DIPHENYLMETHYL)-3-(3-METHOXYPHENOXY)-AZETIDINE OXALATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol and 22 g (0.22 mole) of triethylamine in 800 ml of toluene was cooled in a water bath while 27.5 g of (0.22 mole) of methanesulfonyl chloride was added dropwise. After stirring for 18 hr, the reaction mixture was treated with 200 ml of water to dissolve the triethylamine hydrochloride. The toluene portion was separated and washed with 2×200 ml of water and added to a solution of 24 g (0.6 mole) of sodium hydroxide in 100 ml of water. This mixture was stirred vigorously while 25 g (0.2 mole) of 3-methoxyphenol was added along with 100 ml of tetrabutylammonium bromide and then heated at reflux for 72 hr. After an additional 48 hr of stirring without heat, the basic portion was separated and the toluene portion washed with 3×100 ml of water, dried over magnesium sulfate, then concentrated in vacuo (64 g). Thin layer chromatography (20% ethyl acetate-toluene on silica gel) showed approximately 30% starting azetidinol present. The crude material was placed on a 1200 g silica gel column and eluted with toluene until the material at the solvent front came off the column. The elution solvent was changed to an ethyl acetate-toluene gradient ranging from 2-40% ethyl acetate. Most of the material came off between 5-20% ethyl acetate. A total of nine fractions were shown to be usable by TLC and combined and concentrated in vacuo, to give 49.64 g of oil (71.8%). A portion of this oil was converted to the oxalate salt in acetone isopropyl ether and recrystallized from methylisobutyl ketone, yielding fine white crystals, m.p. 133°-134° C.
Quantity
100 mL
Type
catalyst
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
25 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
reactant
Reaction Step Seven
Name
Yield
71.8%

Synthesis routes and methods II

Procedure details

A stirred mixture of 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol and 22 g (0.22 mole) of triethylamine in 800 ml of toluene was cooled in a water bath while 27.5 g (0.22 mole) of methanesulfonyl chloride was added dropwise. After stirring for 18 hr, the reaction mixture was treated with 200 ml of water to dissolve the triethylamine hydrochloride. The toluene portion was separated and washed with 2×200 ml of water and added to a solution of 24 g (0.6 mole) of sodium hydroxide in 100 ml of water. This mixture was stirred vigorously while 25 (0.2 mole) of 3-methoxyphenol was added along with 100 ml of tetrabutylammonium bromide and then heated at reflux for 72 hr. After an additional 48 hr of stirring without heat, the basic portion was separated and the toluene portion washed with 3×100 ml of water, dried over magnesium sulfate, then concentrated in vacuo (64 g). Thin layer chromatography (20% ethyl acetate-toluene on silica gel) showed approximately 30% starting azetidinol present. The crude material was placed on a 1200 g silica gel column and eluted with toluene until the material at the solvent front came off the column. The elution solvent was changed to an ethyl acetate-toluene gradient ranging from 2-40% ethyl acetate. Most of the material came off between 5-20% ethyl acetate. A total of nine fractions were shown to be usable by TLC and combined and concentrated in vacuo, to give 49.64 g of oil (71.8%). A portion of this oil was converted to the oxalate salt in acetone isopropyl ether and recrystallized from methylisobutyl ketone, yielding fine white crystals, m.p. 133°-134° C.
Quantity
100 mL
Type
catalyst
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
25
Quantity
0.2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
reactant
Reaction Step Seven
Name
Yield
71.8%

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